molecular formula C22H36N2O2 B4995732 (2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one

(2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one

Cat. No.: B4995732
M. Wt: 360.5 g/mol
InChI Key: JVPZUSSZOFCTNT-IKBKFCNISA-N
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Description

(2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one involves multiple steps, starting from simpler organic molecules. The key steps typically include the formation of the cyclohexanone ring, followed by the introduction of the methyl and amino groups through various organic reactions such as alkylation, amination, and condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to favor the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexanone derivatives and molecules with similar functional groups, such as:

Uniqueness

What sets (2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-17-7-9-19(21(25)13-17)15-23-11-5-3-4-6-12-24-16-20-10-8-18(2)14-22(20)26/h15-18,23-24H,3-14H2,1-2H3/b19-15-,20-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPZUSSZOFCTNT-IKBKFCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CNCCCCCCNC=C2CCC(CC2=O)C)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(=O)/C(=C\NCCCCCCN/C=C/2\C(=O)CC(CC2)C)/CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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